Structural Identity Confirmation: Molecular Formula and Purity Versus Closest Isomeric Analogs
The target compound (CAS 898416-48-3) carries a 2-ethylphenyl substituent (ortho-substitution), distinguishing it from the 4-ethylphenyl isomer (CAS 898416-47-2) and the 2,4-dimethylphenyl analog (CAS 898416-46-1). All three share the same core scaffold (furan-2-yl-indolin-1-yl-ethyl oxalamide) and identical molecular formula (C24H25N3O3, MW 403.48 g/mol), but differ in the substitution pattern on the N1-phenyl ring . Typical purity for research supply of the target compound is ≥95% (HPLC), consistent with the purity range reported for the positional isomers. Procurement of the incorrect isomer (e.g., 4-ethylphenyl instead of 2-ethylphenyl) would introduce an uncontrolled structural variable into any assay or synthetic sequence, as positional isomerism is known to affect receptor binding, metabolic processing, and intermolecular interactions in oxalamide series [1].
| Evidence Dimension | N1-phenyl substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 2-ethylphenyl (ortho) substituent; C24H25N3O3; MW 403.48; purity ≥95% |
| Comparator Or Baseline | 4-ethylphenyl (para) analog (CAS 898416-47-2) and 2,4-dimethylphenyl analog (CAS 898416-46-1); identical MW and purity specifications |
| Quantified Difference | Positional isomerism (ortho vs. para); no quantitative bioactivity difference established. Molecular formula and purity are identical; differentiation is purely structural. |
| Conditions | Structural comparison based on chemical registry data and vendor specifications |
Why This Matters
For procurement, exact structural identity (2-ethylphenyl vs. 4-ethylphenyl) is critical to ensure the correct compound is sourced, as positional isomers are not interchangeable in biological studies.
- [1] Jain MR et al. In vitro PAI-1 inhibitory activity of oxalamide derivatives. Eur J Med Chem. 2008;43(4):880-4. PMID: 17664030. (Demonstrates that N-aryl substitution pattern alters oxalamide bioactivity.) View Source
